

Spectroscopic Data for 2,3-Diphenylpropanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-diphenylpropanoic acid

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An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **2,3-diphenylpropanoic acid** is crucial for its unequivocal identification and characterization in research, quality control, and drug development. This technical guide provides a summary of available spectroscopic data, detailed experimental protocols for data acquisition, and a workflow for spectroscopic analysis.

While comprehensive, publicly available spectroscopic data for **2,3-diphenylpropanoic acid** is limited, this guide synthesizes available information and provides context through data from closely related analogs. It should be noted that some commercial suppliers of **2,3-diphenylpropanoic acid** explicitly state that they do not collect or provide analytical data for this specific compound, highlighting the scarcity of readily accessible information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of **2,3-diphenylpropanoic acid** is expected to show distinct signals for the aromatic protons of the two phenyl groups, the methine proton at the C2 position, the methylene protons at the C3 position, and the acidic proton of the carboxylic acid group. The chemical shifts and coupling patterns of these protons would provide valuable information about the connectivity of the molecule.

^{13}C NMR Spectroscopy

The carbon-13 NMR spectrum would complement the ^1H NMR data by providing information about the chemical environment of each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the propanoic acid backbone.

Table 1: Predicted ^1H and ^{13}C NMR Data for **2,3-Diphenylpropanoic Acid**

| Assignment | ^1H Chemical Shift (δ , ppm) | ^{13}C Chemical Shift (δ , ppm) |
|--|---|--|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s, 1H) | 170 - 180 |
| Aromatic Protons (Ar-H) | 7.0 - 7.5 (m, 10H) | 125 - 145 |
| Methine Proton (-CH-) | 3.5 - 4.5 (dd, 1H) | 40 - 55 |
| Methylene Protons (-CH ₂ -) | 2.5 - 3.5 (m, 2H) | 30 - 45 |

Note: The data in this table is predicted and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Characteristic IR Absorption Bands for **2,3-Diphenylpropanoic Acid**

| Functional Group | Vibrational Mode | Frequency Range (cm ⁻¹) | Intensity |
|-----------------------|------------------|-------------------------------------|----------------|
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |
| C-O | Stretching | 1210 - 1320 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of **2,3-diphenylpropanoic acid** would be expected to show a molecular ion peak ($[M]^+$) corresponding to its molecular weight (226.27 g/mol).

Table 3: Expected Mass Spectrometry Fragmentation for **2,3-Diphenylpropanoic Acid**

| m/z | Possible Fragment Ion |
|-----|---------------------------------------|
| 226 | $[C_{15}H_{14}O_2]^+$ (Molecular Ion) |
| 181 | $[M - COOH]^+$ |
| 105 | $[C_6H_5CO]^+$ |
| 91 | $[C_7H_7]^+$ (Tropylium ion) |
| 77 | $[C_6H_5]^+$ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Data Acquisition: ^1H and ^{13}C NMR spectra are acquired using standard pulse sequences.
- Data Processing: The raw data is processed using appropriate software to obtain the final spectra.

IR Spectroscopy

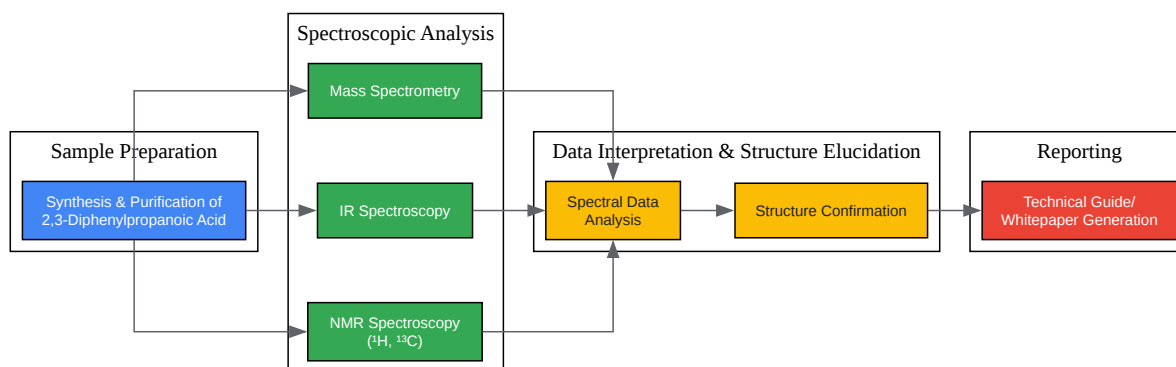
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.
- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a solution.
- Data Acquisition: The IR spectrum is recorded over the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry

- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., electron ionization) is used.
- Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **2,3-diphenylpropanoic acid**.



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Caption: Workflow for Spectroscopic Analysis of **2,3-Diphenylpropanoic Acid**.

This guide provides a foundational understanding of the expected spectroscopic data for **2,3-diphenylpropanoic acid**. Researchers and scientists are encouraged to acquire experimental data for their specific samples and use this guide as a reference for interpretation and reporting. The lack of extensive public data underscores the importance of thorough in-house characterization for this compound.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com